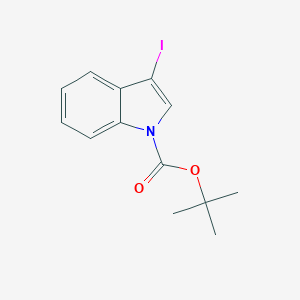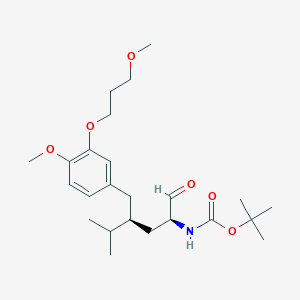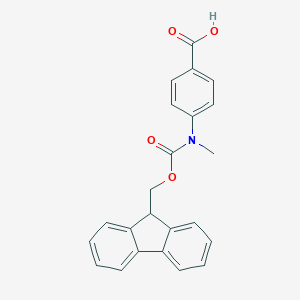![molecular formula C11H19NO B071647 1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one CAS No. 194141-80-5](/img/structure/B71647.png)
1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. This compound is also known as (R)-(-)-3-Acetyloxymethyl-8-azabicyclo[3.2.1]octane or simply as (R)-(-)-Pyrrolidine-3-acetate.
Wirkmechanismus
The mechanism of action of 1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one is not fully understood. However, it is believed to work by inhibiting certain enzymes in the body, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one have been studied extensively. It has been shown to have potential anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of addiction and various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one is its potential as a chiral auxiliary in asymmetric synthesis. It is also relatively easy to synthesize and purify. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which can make it difficult to study in certain contexts.
Zukünftige Richtungen
There are several potential future directions for research involving 1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one. One area of focus could be its potential use in the treatment of addiction and various neurological disorders. Another area of focus could be its potential as a chiral auxiliary in asymmetric synthesis. Additionally, further research could be conducted to better understand its mechanism of action and potential biochemical and physiological effects.
Synthesemethoden
The synthesis of 1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one can be achieved through various methods. One of the most common methods involves the reaction of (R)-(-)-Pyrrolidine-3-acetate with butanone in the presence of a catalyst. The resulting product is then purified through various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one has been extensively studied for its potential applications in scientific research. One of the primary areas of focus has been its use in the synthesis of various pharmaceuticals. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
194141-80-5 |
|---|---|
Produktname |
1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one |
Molekularformel |
C11H19NO |
Molekulargewicht |
181.27 g/mol |
IUPAC-Name |
1-[(3R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]butan-1-one |
InChI |
InChI=1S/C11H19NO/c1-2-4-11(13)10-7-6-9-5-3-8-12(9)10/h9-10H,2-8H2,1H3/t9-,10+/m0/s1 |
InChI-Schlüssel |
XXLHQDWFQWSNRZ-VHSXEESVSA-N |
Isomerische SMILES |
CCCC(=O)[C@H]1CC[C@H]2N1CCC2 |
SMILES |
CCCC(=O)C1CCC2N1CCC2 |
Kanonische SMILES |
CCCC(=O)C1CCC2N1CCC2 |
Synonyme |
1-Butanone,1-(hexahydro-1H-pyrrolizin-3-yl)-,(3R-cis)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B71570.png)
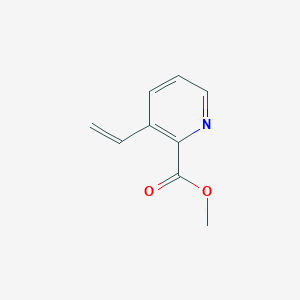
![methyl 4-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B71575.png)

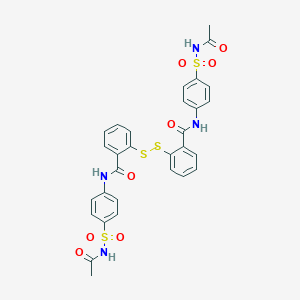
![(2R,3R,4S,5R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-6-[[(2R,3R,4R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxy-3,4-dihydro-2H-pyran-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B71580.png)
![Imidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B71581.png)
![1,4,6-trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B71583.png)
